(-)-1,2-Campholide

描述

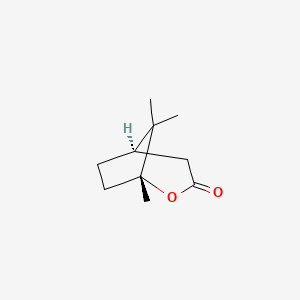

Structure

3D Structure

属性

分子式 |

C10H16O2 |

|---|---|

分子量 |

168.23 g/mol |

IUPAC 名称 |

(1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)12-8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m1/s1 |

InChI 键 |

AXRMSBLBSHJLGO-GMSGAONNSA-N |

SMILES |

CC1(C2CCC1(OC(=O)C2)C)C |

手性 SMILES |

C[C@@]12CC[C@@H](C1(C)C)CC(=O)O2 |

规范 SMILES |

CC1(C2CCC1(OC(=O)C2)C)C |

产品来源 |

United States |

Natural Occurrence and Biological Significance

Isolation and Distribution of (-)-1,2-Campholide in Biological Systems

Occurrence in Salvia officinalis and other Plant Species

This compound has been reported to occur in Salvia officinalis, commonly known as sage. nih.gov Salvia officinalis is a plant native to the Middle East and Mediterranean areas, widely naturalized globally and valued for its medicinal and ornamental properties. nih.govresearchgate.net While (+)-camphor is a major component in the leaves of common sage, its catabolism can occur via a minor degradative pathway involving 1,2-campholide. ethz.chnih.gov Studies on sage leaf disks and tissue cultures have demonstrated this catabolic route. nih.gov

Role as a Plant Metabolite

This compound functions as a plant metabolite. ebi.ac.ukebi.ac.uknih.govhuggingface.co In Salvia officinalis, the bicyclic monoterpene ketone (+)-camphor undergoes lactonization to 1,2-campholide. researchgate.net This is followed by conversion to the β-d-glucoside-6-O-glucose ester of the corresponding hydroxy acid (1-carboxymethyl-3-hydroxy-2,2,3-trimethyl cyclopentane). researchgate.net This pathway represents a minor route for camphor (B46023) degradation in sage leaves. nih.gov

Biotransformation Pathways and Metabolic Fate

(+)-Camphor Degradation in Microorganisms (e.g., Pseudomonas putida)

The degradation of (+)-camphor has been extensively studied in microorganisms, particularly in Pseudomonas putida ATCC 17453 (NCIMB 10007). ethz.chresearchgate.netatlasofscience.orgasm.org This bacterium can utilize camphor as a sole carbon source due to the presence of genes encoding key enzymes involved in its metabolism, often located on the CAM plasmid. researchgate.netatlasofscience.orguniprot.orgmdpi.comexpasy.org The initial steps in (+)-camphor degradation by P. putida involve hydroxylation by a cytochrome P450 monooxygenase (P450Cam) followed by oxidation by a 5-exo-alcohol dehydrogenase, yielding 2,5-diketocamphane. ethz.chresearchgate.net

Enzymatic Conversions Leading to this compound

The conversion of intermediates in the camphor degradation pathway to lactones, including derivatives of 1,2-campholide, is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.netacs.orgnih.gov In Pseudomonas putida NCIMB 10007, three different BVMOs have been reported to be involved in camphor metabolism. researchgate.net

Role of Baeyer-Villiger Monooxygenases (e.g., 2,5-Diketocamphane 1,2-Monooxygenase, EC 1.14.14.108)

Baeyer-Villiger monooxygenases are flavoenzymes that play a crucial role in the degradation of cyclic ketones, including those derived from camphor. researchgate.netacs.org The enzyme 2,5-diketocamphane 1,2-monooxygenase (EC 1.14.14.108), also known as 2,5-DKCMO, is a key enzyme in the degradation of (+)-camphor in Pseudomonas putida ATCC 17453. uniprot.orgexpasy.orgwur.nlenzyme-database.orgwikipedia.org This enzyme is a type II BVMO, utilizing an FMN cofactor which is reduced by a separate NADH dehydrogenase enzyme. expasy.orgnih.gov

2,5-Diketocamphane 1,2-monooxygenase catalyzes the Baeyer-Villiger oxidation of (+)-bornane-2,5-dione (2,5-diketocamphane) to (+)-5-oxo-1,2-campholide. uniprot.orgwur.nlenzyme-database.orgwikipedia.org This reaction requires FMNH₂ and O₂. uniprot.orgenzyme-database.org

The catalytic reaction can be summarized as follows: (+)-bornane-2,5-dione + FMNH₂ + O₂ → (+)-5-oxo-1,2-campholide + FMN + H₂O uniprot.orgenzyme-database.org

The resulting (+)-5-oxo-1,2-campholide is an unstable lactone that is presumed to undergo spontaneous hydrolysis to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate. uniprot.org

While 2,5-DKCMO primarily acts on (+)-bornane-2,5-dione, it has also shown some activity in converting (+)-camphor and norcamphor (B56629) to their corresponding lactones in vitro. uniprot.org However, it shows no conversion of (-)-camphor (B167293), (+)-fenchone, (-)-fenchone, and (+)-nopinone. uniprot.org The enzyme is specific for bicyclic ketones and is not active towards monocyclic ketones, aromatic ketones, or certain aliphatic compounds. uniprot.org

Another enantiocomplementary enzyme, 3,6-diketocamphane 1,6-monooxygenase (3,6-DKCMO; EC 1.14.14.155), is involved in the degradation of (-)-camphor in P. putida NCIMB 10007. wur.nluniprot.org This enzyme catalyzes the lactonization of 3,6-diketocamphane to produce (-)-5-oxo-1,2-campholide, which also undergoes spontaneous hydrolysis. uniprot.orgrhea-db.org

The activity of 2,5-DKCMO is dependent on a dedicated NADH-FMN reductase. expasy.orgenzyme-database.org Studies have shown that the E. coli flavin-reductase Fre can enhance the activity of DKCMOs when applied as crude cell extract or pure enzyme. rhea-db.orguni-greifswald.de

Data Table: Enzymatic Conversion by 2,5-Diketocamphane 1,2-Monooxygenase (EC 1.14.14.108)

| Substrate | Conversion by 2,5-DKCMO | Notes |

| (+)-bornane-2,5-dione | Yes | Natural substrate, converted to (+)-5-oxo-1,2-campholide uniprot.orgwur.nlenzyme-database.orgwikipedia.org |

| (+)-camphor | Yes (in vitro) | Conversion observed in vitro uniprot.org |

| Norcamphor | Yes (in vitro) | Conversion observed in vitro uniprot.org |

| (-)-camphor | No | No conversion observed uniprot.org |

| (+)-fenchone | No | No conversion observed uniprot.org |

| (-)-fenchone | No | No conversion observed uniprot.org |

| (+)-nopinone | No | No conversion observed uniprot.org |

| Monocyclic ketones | No | Not active uniprot.org |

| Aromatic ketones | No | Not active uniprot.org |

| 2-decanone (aliphatic) | No | Not active uniprot.org |

| 1-indanone | No | Not active uniprot.org |

| Progesterone | No | Not active uniprot.org |

Synthetic Methodologies and Chemical Reactivity

Chemical Synthesis Pathways for (-)-1,2-Campholide and its Analogues

Several synthetic strategies have been developed for the preparation of 1,2-campholide, including lactonization reactions and Baeyer-Villiger oxidation.

Lactonization is a key method for synthesizing cyclic esters like campholides. This compound can be synthesized through the lactonization of (+)-α-campholenic acid. One reported method involves heating a mixture of (+)-α-campholenic acid with anhydrous oxalic acid suspended in acetone. This reaction, carried out under reflux for 6 hours, yields a mixture containing both (+)-dihydro-β-campholenolactone (a β-lactone) and this compound (a δ-lactone). oup.com The stereochemistry of the resulting this compound from this reaction has been confirmed. oup.com

Historically, treatment of α-campholenic acid with sulfuric acid was reported to yield only dihydro-β-campholenolactone. oup.com However, milder acid conditions, such as aqueous acetic acid treatment of bromocamphor which is thought to proceed via α-campholenic acid, have shown the formation of 1,2-campholide, although it was detected as a minor product by gas chromatography and thin-layer chromatography. oup.com Furthermore, the isomerization of β-campholide to 1,2-campholide using dilute sulfuric acid in acetic acid has been reported, suggesting α-campholenic acid as a likely intermediate in this rearrangement. umanitoba.ca

Data from the lactonization of (+)-α-campholenic acid using anhydrous oxalic acid: oup.com

| Reactant | Reagent | Solvent | Conditions | Products | Yield (Approximate) |

| (+)-α-Campholenic acid | Anhydrous oxalic acid | Acetone | Reflux, 6 hours | (+)-Dihydro-β-campholenolactone, this compound | 15.6 g (β-lactone), 5.9 g (δ-lactone) from 35 g reactant |

The Baeyer-Villiger oxidation, which involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl, is a significant route to access lactones from cyclic ketones. wikipedia.orgnih.govresearchgate.net The oxidation of camphor (B46023) by peracids, such as peracetic acid or persulphuric acid, was one of the early methods used to produce campholides. wikipedia.orgrsc.org In the Baeyer-Villiger oxidation of camphor, 1,2-campholide is typically obtained as a minor product alongside the major product, α-campholide. rsc.orgresearchgate.net The outcome of the oxidation can be influenced by reaction conditions, such as acidity. researchgate.net

Enzymatic Baeyer-Villiger oxidation using monooxygenases has also been explored. For instance, 2,5-diketocamphane 1,2-monooxygenase, an enzyme isolated from Pseudomonas putida, catalyzes the Baeyer-Villiger oxidation of (+)-bornane-2,5-dione to produce (+)-5-oxo-1,2-campholide. genome.jpexpasy.orgwikipedia.orgwikipedia.orgethz.ch This enzymatic approach highlights the potential for biocatalytic routes to synthesize campholide derivatives. Synthesis of 1,2-campholide itself through Baeyer-Villiger oxidation of cyclic natural ketones has also been reported in the context of developing phase change materials. dntb.gov.uaproquest.comnih.gov

Achieving enantioselectivity and stereocontrol is crucial in the synthesis of chiral molecules like this compound. While the lactonization of enantiomerically pure (+)-α-campholenic acid yields this compound with defined stereochemistry oup.com, the inherent chirality of the starting material dictates the stereochemical outcome in this case.

In the context of Baeyer-Villiger oxidations, enzymatic methods can offer stereocontrol. The 2,5-diketocamphane 1,2-monooxygenase, for example, can process both (+)- and (-)-camphor (B167293), indicating some degree of substrate recognition based on stereochemistry. genome.jpexpasy.orgwikipedia.orgwikipedia.org Although the primary product mentioned from the diketone is 5-oxo-1,2-campholide (B1206206), this demonstrates the principle of using enzymes for stereoselective oxidation in this system. General strategies for asymmetric Baeyer-Villiger oxidation exist, allowing for the synthesis of chiral lactones from chiral or racemic ketones using specific catalysts or enzymes. nih.gov While the search results did not provide detailed specific examples of de novo enantioselective synthesis of this compound from achiral precursors, the use of chiral starting materials or biocatalysts are established methods for achieving stereocontrol in campholide synthesis.

Advanced Structural Characterization and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of (-)-1,2-Campholide

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide a comprehensive picture of the carbon skeleton, proton environments, and relative stereochemistry.

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum reveals the number of unique hydrogen atoms and their immediate electronic environment. Due to the rigid bicyclic system, protons are held in fixed spatial arrangements, leading to distinct chemical shifts and complex spin-spin coupling patterns. The three methyl groups (C8, C9, C10) typically appear as sharp singlets in the upfield region. The protons on the carbon backbone will exhibit more complex splitting patterns (doublets, triplets, multiplets) based on their neighboring protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a signal for each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon of the lactone (C2), a key identifier for the compound class. The chemical shifts of the methyl and methylene (B1212753) carbons provide further confirmation of the bicyclic framework.

Expected ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected ¹³C Shift (ppm) | Attached Proton(s) | Expected ¹H Shift (ppm) |

|---|---|---|---|

| C1 | ~90-100 | - | - |

| C2 (C=O) | ~175-185 | - | - |

| C3 | ~30-40 | 2H | Multiplet |

| C4 | ~40-50 | 1H | Multiplet |

| C5 | ~25-35 | 2H | Multiplet |

| C6 | ~35-45 | 2H | Multiplet |

| C7 | ~50-60 | - | - |

| C8 (CH₃) | ~15-25 | 3H | Singlet |

| C9 (CH₃) | ~15-25 | 3H | Singlet |

| C10 (CH₃) | ~5-15 | 3H | Singlet |

2D NMR for Connectivity and Stereochemistry: Two-dimensional NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon chain backbone.

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon signal to which it is directly attached, confirming C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for identifying quaternary carbons (like C1, C2, and C7) and piecing the entire molecular puzzle together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For this compound, NOESY correlations can confirm the endo and exo positions of protons and the relative orientation of the methyl groups, solidifying the 3D structure in solution.

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) in Determining Absolute Configuration

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, which is essential for determining the absolute configuration of a stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. As the wavelength approaches an electronic absorption band of a chromophore (like the carbonyl group), the rotation undergoes a rapid and significant change. This phenomenon is known as the Cotton effect. For this compound, the lactone carbonyl group (C=O) acts as the key chromophore.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum shows positive or negative peaks corresponding to the Cotton effect. The n→π* electronic transition of the carbonyl group in bicyclic ketones and lactones gives a characteristic CD signal.

The sign of the Cotton effect can be predicted using empirical rules, most notably the Octant Rule for cyclic ketones. For this compound, which has a known absolute configuration, the lactone carbonyl group is situated in a specific chiral environment. Based on its structure, it is predicted to exhibit a negative Cotton effect for the n→π* transition, which occurs around 290-320 nm. The experimental measurement of this negative Cotton effect via ORD or CD provides direct confirmation of the (1R, 4S) absolute configuration inherited from its natural precursor, (-)-camphor (B167293).

Vibrational Spectroscopy (e.g., Attenuated Total Reflectance Infrared Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its constituent bonds. The most diagnostic peak is the strong carbonyl (C=O) stretching vibration of the five-membered lactone ring (a γ-lactone). Saturated γ-lactones typically absorb at a higher frequency (1795-1760 cm⁻¹) compared to six-membered (δ-lactones) or acyclic esters due to increased ring strain. Other significant absorptions include the C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹ and C-O stretching vibrations in the fingerprint region (1300-1100 cm⁻¹).

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850-2995 | Medium-Strong |

| C=O Stretch | γ-Lactone | 1760-1795 | Strong, Sharp |

| C-H Bend | CH₂, CH₃ | 1370-1470 | Medium |

| C-O Stretch | Lactone (O-C=O) | 1150-1250 | Strong |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint.

For this compound (C₁₀H₁₄O₂), the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.21 g/mol ). The high-energy ionization process makes the molecular ion unstable, leading to characteristic fragmentation pathways. For five-membered lactones, a common initial fragmentation is the neutral loss of carbon monoxide (CO, 28 Da). Other likely fragmentations involve the cleavage of the bicyclic ring system, often initiated at the bridgehead carbons, leading to a series of smaller charged fragments. Analyzing these fragments helps to piece together the original structure and confirm the bicyclic lactone core.

Synergistic Application of Multiple Spectroscopic Techniques in Structural Research

While each spectroscopic technique provides valuable information, their true power lies in their synergistic application. For a molecule like this compound, a comprehensive structural elucidation follows a logical workflow:

Mass Spectrometry first establishes the molecular weight and, with high-resolution MS, the elemental formula (C₁₀H₁₄O₂).

Infrared Spectroscopy quickly identifies the key functional group as a γ-lactone due to the characteristic C=O stretch around 1770 cm⁻¹.

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is then employed to map out the entire carbon-hydrogen framework, establishing the connectivity of the bicyclic system.

NOESY experiments provide through-space correlations to define the relative stereochemistry of the substituents on the rigid ring.

Finally, Circular Dichroism or Optical Rotatory Dispersion confirms the absolute configuration by observing the sign of the Cotton effect associated with the lactone chromophore, linking the determined structure to a specific enantiomer.

This combined approach leaves no ambiguity and provides a complete and verified structural assignment of the molecule.

Computational Chemistry Approaches to Support Structural Assignments

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating and interpreting experimental spectroscopic data. DFT calculations can be used to predict a variety of molecular properties for a proposed structure.

NMR Prediction: By calculating the magnetic shielding tensors for each nucleus in a DFT-optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with the experimental data provides strong evidence for the correctness of the structural and stereochemical assignment.

Chiroptical Spectra Prediction: DFT methods can accurately calculate the theoretical CD and ORD spectra for a molecule with a given absolute configuration. The excellent agreement between the calculated spectrum for the (1R, 4S) enantiomer and the experimental spectrum of this compound offers a robust, non-empirical confirmation of its absolute stereochemistry.

By integrating computational predictions with experimental results, researchers can achieve a higher level of confidence in their structural elucidation, especially for stereochemically complex molecules.

Research Applications and Functional Investigations

Utilization of (-)-1,2-Campholide as a Chiral Synthon in Organic Synthesis

This compound, or related oxo-1,2-campholide derivatives, are recognized for their value as chiral synthons, particularly those derived from enzymatic processes. The enzymatic oxidation of bicyclic ketones, such as (+)-camphor or (1R)-bornane-2,5-dione, catalyzed by specific monooxygenases, yields chiral lactone products that serve as building blocks in synthesizing complex molecules. uni.lumetabolomicsworkbench.orguni.lu

Synthesis of Complex Molecules

The enzymatic formation of chiral lactones, including 1,2-campholide derivatives like (-)-5-oxo-1,2-campholide, is a key step in the microbial degradation pathways of compounds like camphor (B46023). uni.lumetabolomicsworkbench.orguni.lumetabolomicsworkbench.orgnih.gov These enzymatic reactions, often mediated by diketocamphane monooxygenases (DKCMOs) from organisms such as Pseudomonas putida, produce enantiopure lactones. uni.lumetabolomicsworkbench.orguni.lu The inherent chirality of these lactones makes them attractive precursors for the synthesis of other complex chiral molecules. For instance, the potential of the rearranged product of 5-oxo-1,2-campholide (B1206206) as a chiral synthon for the synthesis of prostaglandins (B1171923) has been noted. Highly purified enantiocomplementary monooxygenases have been successfully employed to generate enantiopure lactones and sulfoxides, demonstrating their utility as chiral synthons and auxiliaries in organic synthesis. uni.lu Beyond enzymatic methods, 1,2-campholide can also be synthesized through electrochemical oxidation of isoborneol, yielding the lactone as a major product.

Chemoenzymatic Synthetic Strategies

The enzymatic production of chiral lactones like 1,2-campholide derivatives exemplifies chemoenzymatic synthetic strategies, combining chemical and enzymatic transformations to achieve stereoselective synthesis. uni.lumetabolomicsworkbench.orguni.lu Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs) like the DKCMOs, are leveraged for their ability to catalyze regio- and enantiospecific oxidations of cyclic and aliphatic ketones, leading to the formation of chiral lactone products valuable in synthesis. metabolomicsworkbench.orguni.lu This approach offers a route to access chiral building blocks that might be challenging to obtain through traditional chemical synthesis alone, contributing to the development of efficient and selective synthetic routes to complex chiral compounds. uni.lu

Exploration of this compound in Materials Science Research

This compound has been investigated within the realm of materials science, particularly for its potential application as a bio-sourced component in Phase Change Materials (PCM) for thermal energy storage.

Investigation as a Bio-sourced Component for Phase Change Materials (PCM)

As a bio-based cyclic ester, 1,2-campholide has been explored as a potential PCM for latent heat storage systems. Its synthesis for this purpose has been achieved through methods such as Baeyer-Villiger oxidation. The interest in bio-sourced PCMs stems from the need for sustainable and environmentally friendly materials for energy storage applications.

Research into the thermal behavior of 1,2-campholide as a potential PCM has involved techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies aim to determine key thermal properties, including phase change temperatures, enthalpies of fusion, and degradation temperatures. While 1,2-campholide has shown melting temperatures within a wide range, which could be of interest for various latent heat storage applications, studies have also indicated limitations. Low enthalpies of fusion and high degrees of supercooling have been observed, suggesting potential unsuitability as a standalone PCM.

Investigations into the crystallization kinetics and stability of 1,2-campholide are crucial for assessing its viability in PCM applications. Studies have revealed challenges regarding the consistency and reliability of its crystallization behavior. 1,2-Campholide has demonstrated instability over continuous heating and cooling cycles, with observations of decreasing enthalpy of fusion after each cycle or a complete lack of crystallization in subsequent cycles. This inconsistent crystallization and general thermal instability, including melting occurring in the range of its thermal degradation over broad temperature ranges, contribute to a decrease in enthalpy and unreliability, posing significant drawbacks for its practical application in thermal energy storage systems requiring reproducible phase transitions.

Biomimetic Transformations Inspired by this compound Pathways

Biomimetic transformations related to this compound are often inspired by its occurrence as a metabolite in biological systems and the enzymatic reactions involved in its formation or degradation. This compound is a delta-lactone found in plants such as Salvia officinalis. nih.gov Its structure, 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one, is a bicyclic ketolactone. nih.gov

One key area of inspiration comes from the microbial degradation pathways of camphor, a related bicyclic ketone. In Pseudomonas putida ATCC 17453, the degradation of (+)-camphor involves a series of enzymatic steps, including Baeyer-Villiger oxidation reactions catalyzed by monooxygenases. nih.govmdpi.com Specifically, 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO) catalyzes the Baeyer-Villiger oxidation of (+)-bornane-2,5-dione (2,5-diketocamphane) to 5-oxo-1,2-campholide, a chiral ketolactone that spontaneously hydrolyzes. nih.govmdpi.comwur.nlresearchgate.net This enzymatic transformation, which introduces an oxygen atom into a carbon-carbon bond adjacent to a ketone, serves as a powerful model for biomimetic Baeyer-Villiger oxidations in synthetic chemistry. researchgate.net

Research findings have demonstrated that synthetic approaches can mimic these enzymatic oxidations to access lactone structures similar to this compound. For instance, investigations into Baeyer-Villiger oxidations using various reagents have been explored to achieve similar ring expansion and oxygen insertion observed in the enzymatic pathways. researchgate.net While specific detailed data tables directly linking biomimetic transformations of this compound are less prevalent in the provided search results, the enzymatic formation of campholide derivatives like 5-oxo-1,2-campholide from bicyclic ketones provides a strong precedent for biomimetic strategies targeting similar lactone scaffolds. nih.govwur.nlresearchgate.net

The study of enzymes like 2,5-DKCMO has also revealed insights into the structural and functional properties of flavin-dependent monooxygenases, which are relevant to designing biomimetic catalysts. nih.govmdpi.comwur.nlresearchgate.net These enzymes often utilize a reduced flavin cofactor to activate oxygen for the oxidation reaction. mdpi.comwur.nl Biomimetic systems can aim to replicate this flavin-dependent oxygen activation.

Furthermore, the broader field of biomimetic synthesis of natural products, inspired by complex biosynthetic pathways, provides a framework for understanding how transformations analogous to campholide formation can be integrated into the synthesis of more complex molecules. wikipedia.orgresearchgate.netengineering.org.cnnih.govsioc-journal.cnfrontiersin.orgresearchgate.netchemrxiv.orgnih.govmdpi.comrsc.org This involves designing synthetic routes that parallel proposed biogenetic sequences, often utilizing cascade reactions or enzyme-like catalysis to build molecular complexity efficiently. wikipedia.orgresearchgate.netengineering.org.cnnih.gov

While direct experimental data tables detailing biomimetic transformations starting from this compound were not extensively found, the enzymatic synthesis of campholide derivatives from bicyclic precursors provides a strong foundation for developing such biomimetic approaches. The data available primarily focuses on the enzymatic pathways leading to campholide-like structures, which serve as the inspiration for biomimetic strategies.

An example of a transformation related to the campholide structure, although not a biomimetic synthesis of this compound itself, is the historical synthesis of (+)-camphor from campholide by Albin Haller, which involved treating campholide with potassium cyanide followed by hydrolysis. researchgate.net While this is a synthetic transformation, the initial formation of the campholide could potentially be viewed in a biomimetic context if considering its natural origin.

The research into the enzymes involved in camphor degradation highlights the efficiency and selectivity that biomimetic transformations aim to achieve. The Baeyer-Villiger oxidation catalyzed by 2,5-DKCMO, yielding 5-oxo-1,2-campholide, exemplifies a highly specific and effective transformation. nih.govwur.nlresearchgate.net

Table 1: Key Compounds in Biomimetic Transformations Related to Campholide Pathways

| Compound Name | Role in Pathway/Transformation |

| (+)-Bornane-2,5-dione | Substrate for enzymatic oxidation |

| 2,5-Diketocamphane | Substrate for enzymatic oxidation nih.govmdpi.comresearchgate.net |

| 5-oxo-1,2-campholide | Enzymatic oxidation product nih.govwur.nlresearchgate.net |

| This compound | Natural product, related lactone nih.gov |

| (+)-Camphor | Starting point for degradation pathway nih.govmdpi.com |

Further research in this area could involve designing synthetic catalysts that mimic the active site and mechanism of enzymes like 2,5-DKCMO to perform selective Baeyer-Villiger oxidations on relevant bicyclic substrates, thereby achieving biomimetic syntheses of this compound or its derivatives.

Table 2: Enzymatic Transformation Example

| Substrate | Enzyme | Product | Reaction Type | Reference |

| (+)-Bornane-2,5-dione | 2,5-DKCMO | 5-oxo-1,2-campholide | Baeyer-Villiger Oxidation | nih.govwur.nlresearchgate.net |

The study of these natural enzymatic processes provides a blueprint for developing efficient and selective synthetic methodologies inspired by nature's own chemical transformations. researchgate.netengineering.org.cnnih.gov

Future Research Directions and Perspectives

Elucidation of Unexplored Metabolic Intermediates and Enzymes

The biotransformation of camphor (B46023) is a complex process involving multiple enzymatic steps. While the initial lactonization of camphor to campholide is recognized, particularly in microorganisms like Pseudomonas putida and plants such as sage (Salvia officinalis), the subsequent metabolic fate of the lactone ring is not entirely understood. nih.govethz.ch The complete catabolic pathway, including the enzymes responsible for the hydrolysis of the lactone and the further degradation of the resulting hydroxy acid, remains an area ripe for investigation. nih.gov

Future research should prioritize the identification and characterization of these downstream metabolic pathways. A key focus will be the discovery of novel enzymes, such as specific lactonases or hydrolases, that catalyze the ring-opening of (-)-1,2-Campholide. Understanding these enzymes and their mechanisms is crucial for a complete picture of camphor metabolism. Furthermore, exploring the diversity of camphor-metabolizing organisms could reveal novel enzymatic activities and alternative metabolic routes that have yet to be described. Isotopic labeling studies, metabolomics, and proteomic analyses of camphor-degrading microbial cultures will be instrumental in identifying these unknown intermediates and the corresponding enzymes.

| Enzyme Class | Potential Role in this compound Metabolism |

| Lactonase/Esterase | Catalyzes the hydrolytic ring-opening of the lactone to form the corresponding hydroxy-carboxylic acid. |

| Dehydrogenase | Involved in the oxidation of the resulting hydroxy acid or other downstream intermediates. |

| Monooxygenase | May be involved in further functionalization of the carbon skeleton following ring-opening. |

| CoA Ligase | Activates carboxylic acid intermediates for entry into central metabolic pathways like beta-oxidation. |

Development of Novel Biocatalytic Systems for this compound Production

The production of enantiomerically pure this compound via biocatalysis is a promising green alternative to traditional chemical synthesis. Baeyer-Villiger monooxygenases (BVMOs) are key enzymes that catalyze the stereoselective oxidation of camphor to campholide. researchgate.netacs.org Future research will focus on developing highly efficient and robust biocatalytic systems for its production.

One major avenue is the application of metabolic engineering and synthetic biology to construct optimized microbial cell factories. nih.govnih.gov This involves engineering host strains, such as Escherichia coli or Pseudomonas putida, to overexpress specific BVMOs with high activity and selectivity towards camphor. tum.de Key challenges to address include enhancing the intracellular supply of the essential cofactor NADPH, improving substrate transport across the cell membrane, and minimizing product toxicity or degradation. nih.gov The development of efficient whole-cell biocatalysts, where the microorganisms act as self-contained and regenerating catalytic units, is a particularly attractive strategy for industrial-scale production due to reduced costs associated with enzyme purification and cofactor addition. nih.govrsc.orgtaylorfrancis.com Research into novel fermentation strategies and process optimization will be critical to maximize product titers and yields. rsc.org

| Biocatalytic Strategy | Key Research Objectives |

| Metabolic Engineering | Engineer host microbes for overexpression of BVMOs and optimized NADPH regeneration pathways. |

| Whole-Cell Biocatalysis | Improve substrate uptake and product tolerance; develop robust fermentation processes for high-density cell cultures. |

| Enzyme Engineering | Discover or engineer novel BVMOs with enhanced stability, activity, and stereoselectivity for (-)-camphor (B167293). |

| In Vitro Systems | Develop efficient enzymatic cascades with cost-effective cofactor recycling for cell-free production. |

Advanced Characterization of Stereoselective Reaction Mechanisms

The remarkable stereoselectivity of BVMOs in converting a prochiral ketone like camphor into a single enantiomer of 1,2-campholide is of fundamental scientific interest. rsc.org While the general mechanism of the Baeyer-Villiger oxidation is known, the precise structural and electronic factors within the enzyme's active site that dictate this high fidelity are not fully elucidated. acs.orgnih.gov

Future research should employ a combination of structural biology, site-directed mutagenesis, and advanced spectroscopic techniques to probe the enzyme-substrate interactions. High-resolution crystal structures of BVMOs in complex with camphor or its analogues can provide static snapshots of substrate binding. nih.gov These studies can be complemented by kinetic analyses of active site variants to pinpoint key amino acid residues responsible for substrate orientation and the subsequent stereocontrolled oxygen insertion. A deeper understanding of these mechanisms is essential for the rational design and protein engineering of next-generation biocatalysts with tailored specificities or enhanced catalytic efficiencies.

Expanding the Scope of this compound in Sustainable Chemistry and Bio-based Materials

As a chiral, bio-derived molecule, this compound is an attractive building block for sustainable chemistry. magritek.com Its inherent chirality can be transferred to more complex, high-value molecules, such as pharmaceuticals and agrochemicals. nih.govnih.gov A significant area for future research is the development of synthetic routes that utilize this compound as a versatile chiral synthon. portico.orgresearchgate.net

Furthermore, lactones are well-established monomers for the synthesis of biodegradable polyesters. krishisanskriti.org The unique, rigid, and bicyclic structure of this compound suggests that its corresponding polymers could possess novel and desirable properties, such as enhanced thermal stability, specific mechanical strengths, or tailored degradation profiles. nih.govmdpi.com Research efforts should be directed towards the ring-opening polymerization of this compound to create new bio-based and potentially biodegradable materials. researchgate.netresearchgate.net Investigating the structure-property relationships of these novel polyesters could lead to their application in specialized fields, including biomedical devices, advanced packaging, or performance composites.

| Potential Application | Research Focus |

| Chiral Synthesis | Development of synthetic methodologies to use this compound as a starting material for complex chiral molecules. |

| Biodegradable Polymers | Investigation of ring-opening polymerization to produce novel polyesters; characterization of material properties (thermal, mechanical, biodegradability). |

| Functional Materials | Modification of the campholide structure to introduce new functionalities for advanced material applications. |

Theoretical and Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to complement experimental research and accelerate the discovery process. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of camphor within an enzyme's active site, revealing potential substrate entry and exit pathways and preferred binding conformations. nih.govnih.govresearchgate.net

Future research should increasingly leverage these in silico approaches. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the Baeyer-Villiger reaction mechanism at an electronic level, helping to explain the observed regioselectivity and stereoselectivity. nih.gov Such calculations can predict the energetic barriers for different reaction pathways and rationalize the catalytic role of specific active site residues. researchgate.net This predictive power can guide protein engineering efforts by identifying promising mutation targets for improving enzyme performance. nih.gov Additionally, computational modeling can be used to predict the physical and chemical properties of polymers derived from this compound, enabling the virtual screening and rational design of new sustainable materials before their synthesis in the laboratory.

常见问题

Q. How is this compound biosynthesized from (+)-camphor in microbial pathways?

- Methodological Answer : Study the enzymatic cascade in Pseudomonas putida ATCC 17453 using gene knockout experiments to identify oxygenases (e.g., ketolactonases) responsible for converting (+)-camphor to this compound. Monitor intermediates via high-performance liquid chromatography (HPLC) and validate via isotopic labeling .

Q. What are the key solubility and stability challenges of this compound in aqueous vs. organic solvents?

- Methodological Answer : Perform phase-solubility studies in solvents like water, ethanol, and hexane under varying temperatures (10–50°C). Use dynamic light scattering (DLS) to assess aggregation and stability. Pair with computational modeling (e.g., COSMO-RS) to predict solubility parameters .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature, catalysts) influence the regioselectivity of this compound derivatives in synthetic pathways?

- Methodological Answer : Design a factorial experiment varying pH (3–9), temperature (25–80°C), and catalysts (e.g., Lewis acids like BF₃·Et₂O). Analyze products via chiral GC-MS and X-ray crystallography. Apply multivariate statistics (ANOVA) to identify dominant factors .

Q. What mechanisms explain contradictory reports on this compound’s enzymatic inhibition efficacy across studies?

- Methodological Answer : Conduct kinetic assays (e.g., fluorometric or calorimetric) under standardized conditions (substrate concentration, buffer ionic strength). Compare inhibition constants (Kᵢ) across enzyme isoforms (e.g., cytochrome P450s) and validate via molecular docking simulations .

Q. How can this compound’s metabolic flux be quantified in complex biological systems?

- Methodological Answer : Use ¹³C metabolic flux analysis (MFA) in P. putida cultures fed with ¹³C-labeled camphor. Track isotopic enrichment in intermediates via LC-MS and model flux distributions using software like OpenFlux .

Data Analysis & Interpretation Guidance

Q. What statistical approaches resolve variability in this compound’s catalytic activity data?

- Methodological Answer : Apply robust regression models (e.g., Theil-Sen estimator) to handle outliers in activity datasets. Use bootstrapping to quantify confidence intervals for turnover numbers (TONs) .

Q. How to validate computational predictions of this compound’s reactive intermediates experimentally?

- Methodological Answer : Compare density functional theory (DFT)-predicted transition states with ultrafast spectroscopy (e.g., femtosecond transient absorption) to detect short-lived intermediates. Cross-reference with cryogenic trapping and NMR .

Experimental Design Considerations

Q. What controls are essential for minimizing artifacts in this compound’s enantioselective synthesis?

Q. How to optimize this compound’s yield in multi-step syntheses while avoiding side reactions?

- Methodological Answer : Employ design of experiments (DoE) with response surface methodology (RSM) to balance reaction steps. Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。